![molecular formula C14H21N B2920753 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine CAS No. 2248298-09-9](/img/structure/B2920753.png)
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine
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Overview
Description
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, also known as DPCPX, is a cyclopropyl-containing compound that has been extensively studied for its potential use as a selective adenosine A1 receptor antagonist.
Mechanism of Action
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine acts as a competitive antagonist of adenosine A1 receptors. By binding to these receptors, 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine blocks the action of adenosine, which normally acts to inhibit neurotransmitter release and reduce heart rate and blood pressure.
Biochemical and Physiological Effects:
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine can inhibit the release of acetylcholine and norepinephrine from nerve terminals. In vivo studies have shown that 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine can reduce heart rate and blood pressure in animals.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is its high selectivity for adenosine A1 receptors, which makes it a useful tool for studying the role of these receptors in physiological processes. However, one limitation of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is its relatively low potency, which can make it difficult to achieve complete receptor blockade at lower concentrations.
Future Directions
There are a number of potential future directions for research on 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists based on the structure of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine. Another area of interest is the investigation of the potential therapeutic applications of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine in the treatment of cardiovascular and neurological disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, as well as its potential interactions with other drugs and neurotransmitters.
Synthesis Methods
The synthesis of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine involves the reaction of 2,2-dimethylcyclopropylamine with 1-bromo-2-phenylpropane in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine.
Scientific Research Applications
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has been extensively studied for its potential use as a selective adenosine A1 receptor antagonist. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking these receptors, 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has the potential to modulate these processes and provide therapeutic benefits.
properties
IUPAC Name |
2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKOGFPPDXISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine |
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